molecular formula C20H17N3O3S2 B2630540 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 886892-65-5

3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2630540
CAS No.: 886892-65-5
M. Wt: 411.49
InChI Key: DTSLMNYJMSKCAY-UHFFFAOYSA-N
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Description

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a synthetic benzenesulfonamide derivative designed for advanced pharmacological and oncological research. This compound is characterized by a molecular architecture that integrates a thiophene ring , a bioisostere for phenyl groups, which is known to enhance metabolic stability, and a benzenesulfonamide moiety , a key pharmacophore in many therapeutic agents . Its primary research value lies in its potential as a kinase inhibitor and anticancer agent . Benzenesulfonamide analogs have been identified as promising inhibitors of receptor tyrosine kinases (RTKs), such as TrkA, which are critical targets in cancers like glioblastoma (GBM) . Furthermore, benzenesulfonamide derivatives have demonstrated remarkable anti-cancer activity in cell-based assays, showing efficacy against lines such as MCF-7 breast cancer cells . The mechanism of action for this class of compounds typically involves high-affinity binding to the active sites of target enzymes, potentially leading to the inhibition of key signaling pathways like Ras/MAPK and PI3 Kinase, which regulate cancer cell proliferation and survival . Researchers can utilize this compound as a critical building block in medicinal chemistry, a tool compound for investigating enzyme inhibition mechanisms, or a lead structure in the development of novel targeted cancer therapies . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-7-6-8-16(11-15)23-28(25,26)17-9-4-3-5-10-17/h3-11,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSLMNYJMSKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free methods are often preferred for their simplicity and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyanoacetamides and heterocyclic compounds.

Scientific Research Applications

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzenesulfonamide moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine-Based Thioacetamides (Compounds 2 and 3)

Compounds 2 and 3, synthesized in Current Chemistry Letters (2021), feature pyridine cores with thioacetamide or thienopyridine-carboxamide substituents. These compounds exhibit insecticidal activity against Aphis craccivora Koch, surpassing the efficacy of acetamiprid, a commercial neonicotinoid insecticide .

  • Key structural differences: The target compound replaces the pyridine ring with a thiophene system, which may alter electronic distribution and binding interactions.

Benzamide Analogs with PCAF HAT Inhibitory Activity

In Molecules (2012), benzamide derivatives bearing 2-acylamino and carboxyphenyl groups were evaluated for PCAF histone acetyltransferase (HAT) inhibition. Compounds with long acyl chains (e.g., tetradecanoylamino substituents) showed ~72–79% inhibition at 100 μM, comparable to anacardic acid (AA) .

  • Comparison with the target compound: The target compound’s benzenesulfonamido group may mimic the role of carboxyphenyl substituents in enhancing enzyme interaction.

Tubulin-Binding Benzamide Derivatives

Pyrrolizine-containing benzamides (e.g., Compound 16b) demonstrated high tubulin-binding affinity in molecular docking studies, with orientations similar to combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor .

  • Structural insights :
    • The target compound lacks the trimethoxyphenyl moiety critical for tubulin binding in Compound 16b but introduces a sulfonamido group, which may engage in hydrogen bonding with tubulin’s colchicine-binding site.

Data Table: Comparative Analysis of Structural Analogs

Compound Name/ID Core Structure Key Substituents Biological Activity Activity Level Source
Target Compound Benzamide 3-Benzenesulfonamido, 3-cyano-4,5-dimethylthiophen-2-yl Hypothesized insecticidal/enzyme inhibitory Not directly reported
Compound 2 Pyridine-thioacetamide 4-Chlorophenylacetamide, distyryl groups Insecticidal (cowpea aphid) > Acetamiprid
Compound 17 Benzamide 2-Tetradecanoylamino, 3-carboxyphenyl PCAF HAT inhibition 79% at 100 μM
Compound 16b Benzamide-pyrrolizine 3,4,5-Trimethoxyphenyl Tubulin binding High affinity (~CA-4)

Research Findings and Mechanistic Insights

Contradictions and Limitations

  • Tubulin Binding : The trimethoxyphenyl group in Compound 16b is critical for tubulin affinity, which the target compound lacks. However, its sulfonamido group might compensate via polar interactions .
  • Enzyme Inhibition : Unlike carboxyphenyl-substituted benzamides, the target compound’s sulfonamido group could alter binding modes in PCAF HAT, necessitating further validation .

Biological Activity

3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzenesulfonamide group and a cyano-substituted thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 362.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. A common method includes treating different amines with methyl cyanoacetate at room temperature without solvent. The synthesis process may include several steps:

  • Formation of the Sulfonamide : Reacting a sulfonamide with an appropriate amine.
  • Cyclization : Introducing the thiophene ring through cyclization reactions.
  • Functionalization : Adding the cyano group via nucleophilic substitution.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably carbonic anhydrase IX (CA IX). CA IX is often overexpressed in various solid tumors and plays a crucial role in regulating intracellular pH and promoting tumor growth.

The compound's mechanism involves binding to the active site of CA IX, disrupting its function and leading to altered cellular processes such as:

  • Reduced cell proliferation : Inhibition of CA IX leads to impaired pH regulation in tumor cells.
  • Increased apoptosis : Disruption of pH homeostasis can trigger programmed cell death.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • In Vitro Studies :
    • Inhibition assays demonstrated that this compound significantly reduces CA IX activity in cultured tumor cells.
    • Cytotoxicity assays indicated enhanced apoptosis in cancer cells treated with the compound compared to controls.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to untreated groups.
    • Histological analysis revealed decreased tumor vascularization and increased necrosis in treated tumors.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamideContains sulfonamide moietyInhibitor of carbonic anhydrase IX
N-(3-cyano-thiophene derivatives)Thiophene ring with various substituentsAnticancer and anti-inflammatory
N-(3-cyano-thiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamideContains methoxy substituentPotential antimicrobial properties

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